Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

描述

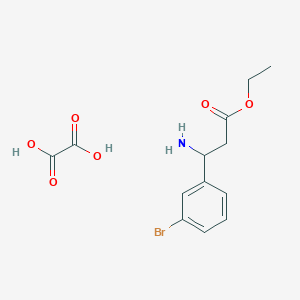

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a chemical compound with the molecular formula C13H16BrNO6. It is a derivative of propanoic acid and contains an amino group, a bromophenyl group, and an ethyl ester group. This compound is often used in various chemical reactions and research applications due to its unique structure and properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate typically involves the reaction of ethyl 3-bromo-3-(3-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction, distillation, and drying to ensure the final product meets the required specifications .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring participates in palladium-catalyzed cross-couplings:

Mechanistic Insights :

-

The bromophenyl group undergoes oxidative addition with Pd(0) or Cu(I) catalysts, enabling coupling with boronic acids or amines .

-

Steric hindrance from the 3-bromo substituent slightly reduces reaction rates compared to para-substituted analogs .

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | 3-Amino-3-(3-bromophenyl)propanoic acid |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 60°C, 4h | Sodium salt of propanoic acid derivative |

Applications :

Amino Group Reactivity

The β-amino group participates in:

Schiff Base Formation

-

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (75–82% yield) .

-

Stability: Schiff bases exhibit pH-dependent tautomerism in aqueous solutions .

Acylation Reactions

-

Acetylated using acetic anhydride in pyridine (90% yield) to form N-acetyl derivatives .

-

Bulky acylating agents (e.g., pivaloyl chloride) require DMAP catalysis for efficient conversion .

Oxalate Counterion Interactions

The oxalate moiety influences:

-

Solubility : Enhances water solubility at physiological pH (≥25 mg/mL at pH 7.4) .

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) in methanol/water mixtures .

Photochemical Reactivity

UV irradiation (254 nm) in dichloromethane induces:

-

Debromination : 15–20% conversion to 3-aminophenylpropanoate derivatives after 24h .

-

Ester Cleavage : Secondary pathway observed under prolonged exposure (≥48h) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

This compound’s multifunctional design enables diverse applications in medicinal chemistry, particularly as a precursor for kinase inhibitors and apoptosis modulators . Recent studies highlight its utility in synthesizing ILK-targeting therapeutics with sub-micromolar IC₅₀ values .

科学研究应用

Biological Activities

Research indicates that Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate exhibits several promising biological activities:

- Antimicrobial Activity : Initial studies suggest that this compound may have efficacy against various bacterial strains, particularly Gram-negative bacteria. Its structural features may enhance its ability to penetrate bacterial membranes and exert antimicrobial effects .

- Therapeutic Potential : The compound is being investigated for its potential role in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases. Its mechanism of action involves inhibition of phosphodiesterase IV, which is crucial for modulating inflammatory responses .

- Interaction Studies : Interaction studies focus on the compound's binding affinity to various biological targets, utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate its therapeutic potential.

Case Studies

Several case studies highlight the applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's activity against a panel of bacterial strains, demonstrating significant inhibitory effects on both wild-type and mutant strains lacking efflux pumps. The results indicated that structural modifications could enhance antimicrobial potency .

- Therapeutic Application in Inflammatory Diseases : Another investigation focused on the compound's potential as a therapeutic agent for COPD and asthma. The study reported promising results in preclinical models, showing reduced inflammation markers and improved lung function metrics when administered .

作用机制

The mechanism of action of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate can be compared with other similar compounds, such as:

Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with the bromine atom in a different position on the phenyl ring.

Ethyl 3-amino-3-(3-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Ethyl 3-amino-3-(3-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a bromine atom.

These compounds share similar chemical properties and reactivity but may differ in their specific applications and effects due to the differences in their substituents .

生物活性

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16BrNO6

- Molecular Weight : 362.17 g/mol

- Key Functional Groups : Ethyl ester, amino group, bromophenyl moiety.

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Binding : It has the potential to bind to certain receptors, thereby modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : The compound could affect signal transduction pathways, leading to alterations in cellular function and gene expression.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Investigations are ongoing into its potential as an anticancer agent, with early results showing promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for various therapeutic applications.

Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at higher concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

属性

IUPAC Name |

ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHZKGVEKQGFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。